molecular formula C11H9ClO3 B15130474 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

Cat. No.: B15130474
M. Wt: 224.64 g/mol
InChI Key: MEXJOQXNPXMKGL-UHFFFAOYSA-N
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Description

8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid typically involves the chlorination of a naphthalene derivative followed by oxidation and carboxylation reactions. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the naphthalene ring. Subsequent oxidation can be achieved using reagents like potassium permanganate or chromium trioxide. The final carboxylation step often involves the use of carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    8-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical properties.

    8-chloro-4-hydroxy-2,3-dihydro-1H-naphthalene-2-carboxylic acid:

Uniqueness

The presence of the chlorine atom in 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid makes it unique compared to its analogs. This chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the chlorine atom may enhance the compound’s biological activity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-3,6H,4-5H2,(H,14,15)

InChI Key

MEXJOQXNPXMKGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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